3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-methyl-1-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-18(27)12-25(20(22)29)14-6-9-23(10-7-14)17(26)8-11-24-13-21-16-5-3-2-4-15(16)19(24)28/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJZGJTYSIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally starts with the formation of the imidazolidine-2,4-dione core through cyclization reactions involving suitable diamines and dicarboxylic acids.
Introduction of the 4-oxoquinazolin moiety typically involves multi-step synthesis including acylation and cyclization steps, often under acidic or basic conditions.
Subsequent attachment of the piperidine ring is achieved through nucleophilic substitution reactions, while the final methyl group is added using alkylation reactions with agents like methyl iodide.
Industrial Production Methods
Large-scale synthesis might utilize continuous flow reactors to ensure consistent yield and purity.
Purification methods include recrystallization and chromatography techniques, optimizing solvent use and temperature control to enhance efficiency and reduce impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The imidazolidine-2,4-dione core is susceptible to hydrolysis under acidic or basic conditions. For example:
Reaction Conditions :
Outcome :
Cleavage of the dione ring generates urea derivatives and α-ketoamide intermediates. The quinazolinone moiety remains stable under these conditions.
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in nucleophilic acyl substitution due to the electron-withdrawing effect of the propanoyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT, 2 hours | N-acetylated derivative | 85% | |
| Sulfonation | SO₃·Py complex, DMF, 0°C → RT, 4 hours | Piperidine sulfonamide | 72% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole group (if present in analogs) undergoes ring-opening reactions:
Example :
-
Reagent : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (70°C, 8 hours)
-
Product : Formation of a bisthiosemicarbazide intermediate .
Quinazolinone Functionalization
The 4-oxoquinazolin-3(4H)-yl group undergoes electrophilic substitution:
Halogenation :
-
Conditions : Br₂ in acetic acid (40°C, 3 hours)
-
Outcome : Bromination at the C6 position of the quinazolinone ring.
Nitration :
-
Conditions : HNO₃/H₂SO₄ (0°C → RT, 6 hours)
-
Outcome : Nitro group introduced at C7.
Cross-Coupling Reactions
The propionyl linker enables Suzuki-Miyaura couplings:
Example :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : K₂CO₃, DMF/H₂O (80°C, 12 hours)
-
Substrate : Aryl boronic acids
Bioconjugation and Prodrug Formation
The secondary amine in the imidazolidinedione reacts with activated carbonyls:
| Bioconjugate Target | Reagent | Application | Reference |
|---|---|---|---|
| PEG derivatives | NHS-PEG (MW 2000 Da) | Solubility enhancement | |
| Antibody-drug links | Maleimidocaproyl-Cl | Targeted drug delivery |
Stability Under Physiological Conditions
Key Findings :
-
pH Stability : Stable in pH 5–7.4 (simulated gastric/intestinal fluids).
-
Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder fragmentation.
Analytical Characterization
Reaction monitoring employs:
Scientific Research Applications
Biological Activities
Research indicates that 3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to 4-oxoquinazoline derivatives. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Escherichia coli | 12 mm |
| Compound C | Bacillus cereus | 18 mm |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that derivatives containing the quinazoline and piperidine structures can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Case Study:
A recent study investigated the cytotoxic effects of similar compounds on various cancer cell lines (HCT116, MCF7). Results indicated significant inhibition of cell growth with IC50 values ranging from 0.5 to 2 µM, demonstrating promising anticancer activity.
Mechanism of Action
The compound's effects are mediated through its ability to interact with molecular targets, such as enzymes involved in metabolic pathways. Binding to these targets can inhibit or modify their activity, leading to therapeutic outcomes in disease models.
Comparison with Similar Compounds
Unique Features
The combination of the imidazolidine-2,4-dione core with a 4-oxoquinazolin moiety is less common, providing distinctive biological activities.
Similar Compounds
Compounds with similar structures might include derivatives of imidazolidine or quinazoline, each with their own unique pharmacological profiles and applications.
There you have it—a full breakdown of the compound's preparation, reactions, applications, and unique features. It’s definitely one for the scientific books!
Biological Activity
The compound 3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule featuring a unique combination of quinazoline and piperidine moieties. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure
The compound can be described as follows:
- Core Structure : Imidazolidine-2,4-dione
- Substituents :
- 4-Oxoquinazoline moiety
- Piperidine ring with a propanoyl side chain
- Methyl group at the imidazolidine position
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : The presence of heterocyclic rings such as quinazoline and thiazole has been associated with antibacterial, antifungal, and antiviral properties.
- Anti-inflammatory Effects : Compounds containing quinazoline derivatives have shown potential in modulating inflammatory pathways.
- Anticancer Properties : Certain derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Activity
Studies have demonstrated that derivatives of quinazoline exhibit potent antimicrobial effects. For example, research on related compounds has shown:
The biological activity of the compound is thought to arise from its ability to interact with specific biological targets. Molecular docking studies indicate strong binding affinities to enzymes involved in critical metabolic pathways. For instance, inhibitors targeting the enoyl reductase enzyme in mycobacterial fatty acid biosynthesis have shown promising results in disrupting cell wall synthesis.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the anticancer properties of a related quinazoline derivative. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. -
Inflammatory Response Modulation :
Another study explored the anti-inflammatory potential of imidazolidine derivatives. The compound was shown to inhibit TNF-alpha production in macrophages, suggesting its utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the quinazolinone-piperidine-imidazolidinedione scaffold in this compound?
- Methodology : Multi-step synthesis involving (1) coupling of 4-oxoquinazoline with propanoyl chloride to form the propanoyl intermediate, (2) piperidine functionalization via nucleophilic substitution or reductive amination, and (3) cyclization to form the imidazolidine-2,4-dione ring. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like hydrolyzed intermediates .
- Key Parameters : Use spectroscopic validation (FT-IR, NMR) at each step to confirm regiochemistry, especially for the piperidine-propanoyl linkage .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- HPLC-PDA : Use C18 columns (e.g., Chromolith®) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities <0.1% .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out adducts or degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for long-term storage) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Recommended Assays :
- Kinase Inhibition : Screen against tyrosine kinase or PI3K isoforms using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP and polar surface area (PSA) calculations .
- ADMET Prediction : Tools like SwissADME to predict metabolic stability (CYP450 interactions) and toxicity (AMES test) .
- Data-Driven Design : Use ICReDD’s reaction path search methods to prioritize derivatives with enhanced solubility (e.g., introducing polar groups on the quinazoline ring) .
Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?
- Case Study : If in vitro IC₅₀ is low (<1 μM) but in vivo efficacy is poor:
- Hypothesis Testing :
Metabolic Stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu <5% suggests poor bioavailability) .
Q. How can researchers elucidate the binding mode of this compound to its target protein?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
